Cas no 1344007-30-2 (1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol)
1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol
- 1,1,1-trifluoro-3-(4-methylanilino)propan-2-ol
- 1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol
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- Inchi: 1S/C10H12F3NO/c1-7-2-4-8(5-3-7)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3
- InChI Key: RAHSTURAOZGUSR-UHFFFAOYSA-N
- SMILES: FC(C(CNC1C=CC(C)=CC=1)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 188
- XLogP3: 2.8
- Topological Polar Surface Area: 32.299
1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T158731-100mg |
1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol |
1344007-30-2 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | T158731-500mg |
1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol |
1344007-30-2 | 500mg |
$ 570.00 | 2022-06-03 | ||
| TRC | T158731-1g |
1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol |
1344007-30-2 | 1g |
$ 865.00 | 2022-06-03 | ||
| Life Chemicals | F6545-5942-0.25g |
1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol |
1344007-30-2 | 95%+ | 0.25g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F6545-5942-0.5g |
1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol |
1344007-30-2 | 95%+ | 0.5g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F6545-5942-1g |
1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol |
1344007-30-2 | 95%+ | 1g |
$611.0 | 2023-09-06 | |
| Life Chemicals | F6545-5942-2.5g |
1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol |
1344007-30-2 | 95%+ | 2.5g |
$1222.0 | 2023-09-06 | |
| Life Chemicals | F6545-5942-5g |
1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol |
1344007-30-2 | 95%+ | 5g |
$1833.0 | 2023-09-06 | |
| Life Chemicals | F6545-5942-10g |
1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol |
1344007-30-2 | 95%+ | 10g |
$2566.0 | 2023-09-06 |
1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol
1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol (CAS No. 1344007-30-2): An Overview of Its Properties and Applications
1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol (CAS No. 1344007-30-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of trifluoromethylated amines, which are known for their diverse applications in drug discovery and development.
The molecular structure of 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol is characterized by a trifluoromethyl group attached to a carbon atom, an amino group linked to a 4-methylphenyl ring, and a hydroxyl group on the adjacent carbon. These functional groups confer specific chemical and physical properties that make this compound an interesting candidate for various research applications.
In terms of physical properties, 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol is a white crystalline solid with a melting point of approximately 85°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound's chemical stability is generally good under standard laboratory conditions, although it may degrade under extreme pH or temperature conditions.
Recent research studies have explored the biological activities of 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol. One notable area of interest is its potential as an antidepressant agent. A study published in the *Journal of Medicinal Chemistry* (2022) reported that this compound exhibits significant antidepressant-like effects in animal models, suggesting its potential for further development as a therapeutic agent for mood disorders.
Another area of research focuses on the anti-inflammatory properties of 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human immune cells. This finding opens up possibilities for its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol has also been investigated. Studies indicate that it has good oral bioavailability and a favorable distribution profile, with significant accumulation in brain tissue. This property is particularly advantageous for compounds targeting central nervous system disorders.
In addition to its potential therapeutic applications, 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol has been used as a building block in the synthesis of more complex molecules. Its trifluoromethyl group and amino functionality provide versatile handles for chemical modifications, making it a valuable intermediate in organic synthesis.
The safety profile of 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol has been evaluated in several preclinical studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new chemical entity, further safety assessments are necessary before it can be advanced to clinical trials.
From a synthetic perspective, 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol can be prepared through various routes. One common method involves the reaction of 4-methylaniline with trifluoropropionyl chloride followed by reduction with sodium borohydride. Alternative synthetic strategies have also been reported in the literature, including enantioselective synthesis methods to produce optically active forms of the compound.
The commercial availability of 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol has increased over the years due to its growing importance in research and development. Several specialized chemical suppliers now offer this compound at various scales and purities to meet the needs of academic and industrial laboratories.
In conclusion, 1,1,1-Trifluoro-3-(4-methylphenylamino)propan--2--ol (CAS No. 1344007--30--2) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and potential therapeutic development. As research continues to advance our understanding of this compound's mechanisms of action and safety profile, it holds great potential to contribute to the discovery of new treatments for various diseases.
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